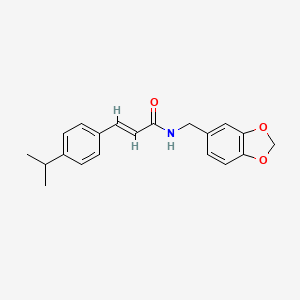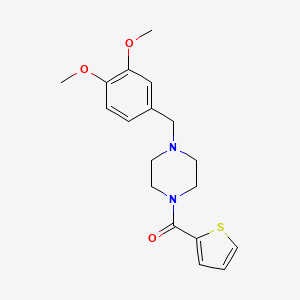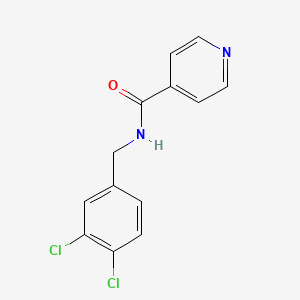![molecular formula C22H26N2O4 B5728473 methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIBB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but it is thought to involve the modulation of intracellular calcium levels through the sigma-2 receptor. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular calcium levels, induction of reactive oxygen species production, and induction of apoptosis in cancer cells. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its high potency and specificity for the sigma-2 receptor. This allows for the selective modulation of intracellular calcium levels and induction of apoptosis in cancer cells. However, one limitation of using methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells at high concentrations.
将来の方向性
There are many future directions for research on methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate, including its potential applications in the treatment of neurodegenerative diseases, as well as its use as a tool for studying the function of the sigma-2 receptor. Other potential future directions include the development of more potent and selective sigma-2 receptor ligands, as well as the investigation of the potential role of methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate in modulating other cellular processes. Overall, methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is a promising compound with a variety of potential applications in scientific research.
合成法
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 4-morpholinecarboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with methyl iodide to form methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate.
科学的研究の応用
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has a variety of scientific research applications, including its use as a tool for studying the function of certain receptors in the central nervous system. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to bind to the sigma-2 receptor, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl 4-morpholin-4-yl-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)16-4-6-17(7-5-16)21(25)23-19-14-18(22(26)27-3)8-9-20(19)24-10-12-28-13-11-24/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHLOUJISKGMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(morpholin-4-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)






![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)


